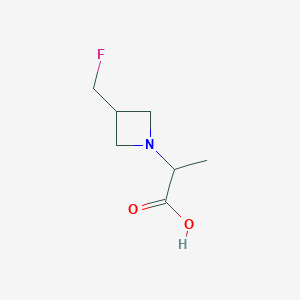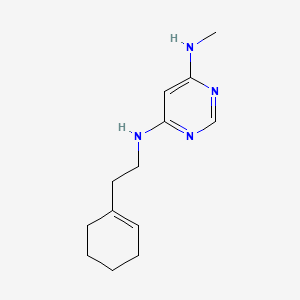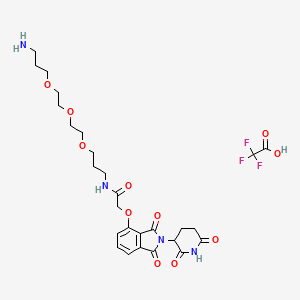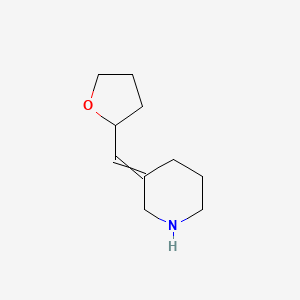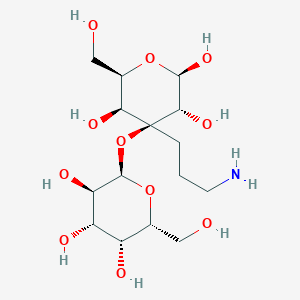
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside (APG) is a disaccharide derived from galactose that has numerous applications in scientific research. APG is a powerful tool for studying the structure and function of proteins, as well as for studying the effects of various drugs on biochemical and physiological processes.
Scientific Research Applications
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as well as to study the effects of various drugs on biochemical and physiological processes. It has also been used to study the interactions between proteins and carbohydrates, and to study the effects of carbohydrates on cell signaling pathways. Additionally, 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside has been used to study the effects of carbohydrates on the immune system and to study the effects of carbohydrates on the growth and development of cells.
Mechanism of Action
The mechanism of action of 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside is complex and involves multiple steps. It is believed that 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside binds to certain proteins, such as lectins, and triggers a conformational change in the protein. This conformational change allows the protein to interact with other proteins and carbohydrates, thus leading to the activation of various biochemical and physiological processes.
Biochemical and Physiological Effects
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the immune system, to induce cell proliferation, to induce cell differentiation, and to modulate the expression of various genes. Additionally, 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is relatively stable, and it has a wide range of applications. However, there are some limitations to using 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside in laboratory experiments. It is difficult to control the concentration of 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside in a solution, and it is difficult to control the timing of its effects.
Future Directions
There are a number of potential future directions for the use of 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside in scientific research. For example, it may be possible to use 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside to study the effects of carbohydrates on the development of diseases such as cancer and diabetes. Additionally, it may be possible to use 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside to study the effects of carbohydrates on the metabolism of drugs, and to study the effects of carbohydrates on the regulation of gene expression. Finally, it may be possible to use 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside to study the effects of carbohydrates on the development of new therapeutic strategies.
Synthesis Methods
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside can be synthesized using a variety of methods, including the condensation of a-D-galactopyranosyl bromide and 3-aminopropanol. This reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by column chromatography. Other methods of synthesis include the use of a protecting group and the use of an enzyme-catalyzed reaction.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-4-(3-aminopropyl)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO11/c16-3-1-2-15(11(22)7(5-18)25-13(24)12(15)23)27-14-10(21)9(20)8(19)6(4-17)26-14/h6-14,17-24H,1-5,16H2/t6-,7-,8+,9+,10-,11+,12+,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXMTZBUCAREIE-NUZFYJAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1(C(C(OC(C1O)O)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@]1([C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine](/img/structure/B1490395.png)

![6-[(2-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1490397.png)
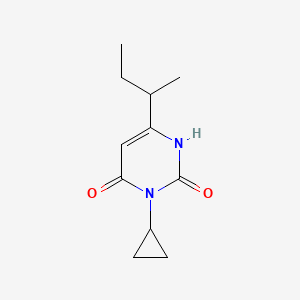
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1490402.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)
![6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490408.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1490410.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)
